2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide
2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1019195
InChI:
InChI=1S/C23H19BrN2O2/c24-20-12-14-21(15-13-20)28-17-23(27)26-25-22(19-9-5-2-6-10-19)16-11-18-7-3-1-4-8-18/h1-16H,17H2,(H,26,27)/b16-11+,25-22-
SMILES:
C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3
Molecular Formula:
C23H19BrN2O2
Molecular Weight:
435.3 g/mol
2-(4-bromophenoxy)-N'-(1,3-diphenyl-2-propenylidene)acetohydrazide
CAS No.:
Cat. No.: VC1019195
Molecular Formula: C23H19BrN2O2
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19BrN2O2 |
|---|---|
| Molecular Weight | 435.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[(Z)-[(E)-1,3-diphenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C23H19BrN2O2/c24-20-12-14-21(15-13-20)28-17-23(27)26-25-22(19-9-5-2-6-10-19)16-11-18-7-3-1-4-8-18/h1-16H,17H2,(H,26,27)/b16-11+,25-22- |
| Standard InChI Key | QTNUNKGWPNCRLB-DSQCQZHCSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=NNC(=O)COC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator